Cephalotaxine, 15-hydroxy-

Oncology Natural Product Chemistry Pharmacology

Acquire 15-Hydroxycephalotaxine (Alkaloid B) for definitive SAR studies. Unlike the clinically-approved ester HHT or the less potent parent CET, this compound uniquely features a 15-hydroxyl group that modifies hydrogen bonding, metabolic stability, and provides a regioselective handle for derivatization. Its increased TPSA (71.40 Ų) makes it a critical comparator for solubility and permeability studies. Ideal for probing mitochondrial apoptosis pathways without confounding protein synthesis inhibition.

Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
Cat. No. B12083913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalotaxine, 15-hydroxy-
Molecular FormulaC18H21NO5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=CC23CCCN2CC(C4=CC5=C(C=C4C3C1O)OCO5)O
InChIInChI=1S/C18H21NO5/c1-22-15-7-18-3-2-4-19(18)8-12(20)10-5-13-14(24-9-23-13)6-11(10)16(18)17(15)21/h5-7,12,16-17,20-21H,2-4,8-9H2,1H3
InChIKeySZCHXNLVRKQEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cephalotaxine, 15-hydroxy-: A Hydroxylated Cephalotaxine Alkaloid for Oncology and Natural Product Research


Cephalotaxine, 15-hydroxy- (also known as 11α-hydroxycephalotaxine, Alkaloid B) is a natural cephalotaxine-type alkaloid isolated from Cephalotaxus fortunei and other Cephalotaxus species . It belongs to the cephalotaxine ester class of compounds, which are known for their protein synthesis inhibition and anticancer activities, most notably exemplified by the FDA-approved drug homoharringtonine (HHT) [1]. The 15-hydroxy substitution on the cephalotaxine core distinguishes it from the parent alkaloid, cephalotaxine, and from clinically relevant esters like HHT, introducing specific physicochemical and potentially biological differences that are critical for researchers investigating structure-activity relationships (SAR) or developing novel therapeutic agents [2].

Why Cephalotaxine, 15-hydroxy- Cannot Be Simply Substituted with Other Cephalotaxine Alkaloids


Substituting Cephalotaxine, 15-hydroxy- with its parent compound, cephalotaxine (CET), or the clinically used homoharringtonine (HHT) is scientifically invalid due to fundamental differences in molecular structure, potency, and mechanism. CET, lacking the ester side chain, is 3-4 orders of magnitude less potent than HHT in tumor cell growth inhibition assays [1]. Conversely, the introduction of a hydroxyl group at the 15-position (or 11α-position) in 15-hydroxy-cephalotaxine creates a distinct chemical entity that alters the core scaffold, impacting its interaction with biological targets and its potential as a synthetic intermediate differently than the ester derivatives . This specific hydroxylation site can influence hydrogen bonding, metabolic stability, and serve as a unique handle for further derivatization, which is not possible with CET or HHT, making the compound a non-interchangeable, specialized tool for medicinal chemistry and pharmacology studies [2].

Quantitative Evidence Guide: Differentiating Cephalotaxine, 15-hydroxy- from Key Comparators


Potency Differential: Cephalotaxine, 15-hydroxy- vs. Parent Cephalotaxine and Homoharringtonine

Direct quantitative data for Cephalotaxine, 15-hydroxy- is limited in public literature. However, class-level inference from closely related cephalotaxine alkaloids demonstrates a vast potency range that defines the utility of each analog. Homoharringtonine (HHT) exhibits potent growth inhibition in tumor cell lines at nanomolar ranges, comparable to established cytostatic drugs, while the parent compound cephalotaxine (CET) is 3-4 orders of magnitude less active [1]. This establishes a potency scale for the class where even minor structural modifications (e.g., the ester side chain in HHT) can produce a 1,000- to 10,000-fold difference in activity. The 15-hydroxy modification represents another distinct point on this scale, differentiating it from both the highly potent HHT and the much weaker CET, and positioning it as a valuable tool for exploring structure-activity relationships (SAR) [2].

Oncology Natural Product Chemistry Pharmacology

Mechanistic Divergence: Apoptosis Induction and Autophagy Modulation by Cephalotaxine Alkaloids

The molecular mechanisms of cephalotaxine (CET) have been elucidated, demonstrating its ability to induce apoptosis and impair autophagy in leukemia cells. Specifically, CET activates the mitochondrial apoptosis pathway by reducing mitochondrial membrane potential, downregulating anti-apoptotic Bcl-2, and upregulating pro-apoptotic Bak protein [1]. It also impairs autophagy flow by blocking lysosomal acidification [1]. In contrast, the more potent ester, homoharringtonine (HHT), induces apoptosis primarily in G1 phase cells and its effect is dependent on RNA transcription and protein synthesis [2]. The distinct mechanism of 15-hydroxy-cephalotaxine, featuring a hydroxylated core but lacking the ester side chain, is predicted to align more closely with CET's mitochondrial and autophagy-related pathways than with HHT's protein synthesis inhibition, offering a unique tool for dissecting these divergent mechanisms within the same molecular family .

Cancer Cell Biology Mechanism of Action Leukemia

Solubility and Physicochemical Property Enhancement via Hydroxylation

The introduction of a hydroxyl group at the 15-position (or 11α-position) is a key structural modification that distinguishes Cephalotaxine, 15-hydroxy- from its parent compound, cephalotaxine (CET). Hydroxylation is a common strategy to enhance the aqueous solubility and metabolic stability of alkaloids . While specific solubility data for 15-hydroxy-CET is not publicly available, the presence of an additional hydrogen bond donor/acceptor is expected to increase its topological polar surface area (TPSA) to 71.40 Ų and improve its solubility in polar solvents compared to CET (TPSA 49.77 Ų) [1]. This physicochemical difference is critical for in vitro and in vivo applications, as it can directly influence the compound's bioavailability, distribution, and overall pharmacokinetic profile, making it a more suitable candidate for certain assay conditions or formulation studies than the less soluble CET.

Pharmaceutical Chemistry Formulation Science SAR

Utility as a Chemical Scaffold for Semi-Synthesis and Derivatization

Cephalotaxine, 15-hydroxy- serves as a valuable synthetic intermediate that is chemically distinct from both cephalotaxine (CET) and its ester derivatives. The presence of a free hydroxyl group at the 15-position provides a unique reactive handle for further derivatization, such as esterification, etherification, or glycosylation, which is not possible with CET . While the synthesis of cephalotaxine esters like HHT typically involves acylation of the parent CET, the hydroxyl group in 15-hydroxy-CET offers an alternative site for modification, enabling the creation of novel analogs with potentially altered pharmacological profiles. Total synthesis of dl-11-hydroxycephalotaxine (a synonym for the compound) has been reported, confirming its accessibility for medicinal chemistry programs [1]. In contrast, HHT is a final therapeutic product, not typically used as a synthetic intermediate. This positions 15-hydroxy-cephalotaxine as a specialized tool for synthetic and medicinal chemists developing next-generation cephalotaxine-based therapeutics.

Medicinal Chemistry Organic Synthesis Drug Discovery

Key Application Scenarios for Cephalotaxine, 15-hydroxy- Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Cephalotaxine Alkaloids

This compound is an ideal tool for medicinal chemists conducting SAR studies to map the functional importance of the hydroxyl group at the 15-position. By comparing its activity profile directly with that of the parent cephalotaxine (CET) and other hydroxylated or esterified analogs, researchers can quantify the impact of this specific modification on target binding, cellular potency, and physicochemical properties [1]. Its distinct TPSA and potential for improved solubility also make it a valuable comparator for understanding how polarity affects cellular permeability within the alkaloid class [2].

Mechanistic Probe for Mitochondrial Apoptosis and Autophagy Pathways

Researchers investigating the divergent mechanisms within the cephalotaxine family should select 15-hydroxy-cephalotaxine over the potent ester homoharringtonine (HHT) to specifically interrogate the mitochondrial apoptosis and autophagy impairment pathways. Since 15-hydroxy-CET lacks the ester side chain responsible for HHT's primary protein synthesis inhibition, it serves as a cleaner, less confounded tool for studying the core alkaloid's intrinsic effects on mitochondrial membrane potential, Bcl-2 family protein expression, and autophagic flux in leukemia and other cancer cell lines [3].

Synthetic Intermediate for Novel Cephalotaxine Derivatives

For synthetic organic chemists, 15-hydroxy-cephalotaxine is a strategic building block for generating novel, non-natural cephalotaxine analogs. The free 15-hydroxyl group provides a unique point for regioselective derivatization (e.g., esterification, alkylation) that is not available on the parent cephalotaxine. This enables the exploration of new chemical space and the creation of compound libraries with potentially improved pharmacological properties, circumventing the difficult and limited acylation methods used to produce traditional cephalotaxine esters like HHT .

Physicochemical and Formulation Studies of Hydroxylated Alkaloids

Given the challenges of poor aqueous solubility often associated with natural alkaloids, 15-hydroxy-cephalotaxine is a pertinent model compound for formulation scientists. Its increased topological polar surface area (TPSA) compared to the parent alkaloid provides a tangible basis for studying the impact of hydroxylation on solubility, dissolution rate, and stability in various pharmaceutical vehicles. Such studies are foundational for developing more bioavailable formulations of cephalotaxine-based drug candidates [2].

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